![molecular formula C12H10N4O2 B2518551 3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid CAS No. 959525-94-1](/img/structure/B2518551.png)
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid
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Description
“3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized and evaluated for their potential as anticancer agents, specifically targeting VEGFR-2 kinase . They have been found to be involved in cancer angiogenesis .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution . The compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple bonds formed during the synthesis process . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The 1 H-NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH 2 proton of isoxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their complex molecular structure . The IR (KBr) cm –1: 1548, 1517, 1467 (C=N). 1 H-NMR (CDCl 3, 300 MHz, ppm): 2.63–2.66 (m, 4H, (CH 2) 2), 3.48–3.58 (m, 4H, (CH 2) 2), 4.46 (s, 2H, CH 2), 7.26–7.70 (m, 8H, Ar-H), 9.15 (s, 1H, N=CH). 13 C-NMR (CDCl 3, 75 MHz, ppm): δ 145.71, 139.85, 137.71, 136.98, 135.50, 129.26, 128.21, 128.11, 127.24, 126.97, 123.67, 121.62, 114.48, 63.08, 53.27, 46.24; MS m / z: 345 (M + 1) .Future Directions
The future directions for the research and development of these compounds could involve further exploration of their potential as anticancer agents . In silico docking, ADMET, and toxicity studies could be carried out for the synthesized compounds . The results could reveal that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .
properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-12(18)6-5-10-14-15-11-7-13-8-3-1-2-4-9(8)16(10)11/h1-4,7H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSLSGLIFQSYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid |
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